Absolute Oral Bioavailability (AUC-Based): Valproate Pivoxil vs. Sodium Valproate in Rats
In a controlled head-to-head Sprague-Dawley rat study (mean body weight 215 g, fasted 12 h, n = 6 per time point), valproate pivoxil (PEV) administered orally at an equimolar dose of 1.39 mmol/kg yielded an absolute oral bioavailability of 72.4%, calculated from the ratio of oral AUC to intravenous sodium valproate AUC (479 μg·mL⁻¹·h). In comparison, sodium valproate administered orally at the same equimolar dose achieved an absolute bioavailability of only 49.9%. This represents a 45.5% relative bioavailability advantage for PEV over the reference sodium salt [1]. The AUC values underlying these calculations were 374 μg·mL⁻¹·h for oral PEV versus 239 μg·mL⁻¹·h for oral sodium valproate [1].
| Evidence Dimension | Absolute oral bioavailability (AUC oral / AUC i.v.) |
|---|---|
| Target Compound Data | 72.4% (PEV oral AUC: 374 μg·mL⁻¹·h) |
| Comparator Or Baseline | Sodium valproate oral: 49.9% (AUC: 239 μg·mL⁻¹·h); Sodium valproate i.v. AUC: 479 μg·mL⁻¹·h |
| Quantified Difference | +45.5% relative bioavailability increase (PEV vs. sodium valproate oral); absolute difference of 22.5 percentage points |
| Conditions | Sprague-Dawley rats, 1.39 mmol/kg equimolar oral dose, vehicle: ethylene glycol:ethanol (65:35 v/v), plasma valproic acid quantified by GC |
Why This Matters
Procurement for preclinical studies where maximizing systemic valproate exposure from an oral dose is critical—such as dose-response or toxicology protocols—favors PEV as it delivers 1.45-fold greater drug exposure per equimolar oral dose compared with the most common clinical salt form.
- [1] Niklaus ZJ. Valproic acid ester with antiepileptic and anticonvulsant activity and pharmaceutical compositions therefrom. US Patent 4,442,124. Issued April 10, 1984. Table 2 and accompanying text: AUC absolute bioavailability sodium valproate oral 49.9%, PEV oral 72.4%. View Source
